N-(3-acetylphenyl)-4-phenylbutanamide
Description
N-(3-Acetylphenyl)-4-phenylbutanamide is an amide derivative featuring a 4-phenylbutanamide backbone substituted at the phenyl ring with an acetyl group at the 3-position.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H19NO2/c1-14(20)16-10-6-11-17(13-16)19-18(21)12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,21) |
InChI Key |
WWTOZDMZXWTYPH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of 4-Phenylbutanamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound* | Not reported | C₁₉H₂₁NO₂ | 295.38 | 3-acetylphenyl, 4-phenylbutanamide |
| N-(3-Methoxyphenyl)-4-phenylbutanamide | Not reported | C₁₇H₁₉NO₂ | 285.34 | 3-methoxyphenyl, 4-phenylbutanamide |
| N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide | 430464-38-3 | C₁₇H₁₈ClNO | 287.78 | 3-chloro-2-methylphenyl |
| N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide | 353467-86-4 | C₁₉H₂₀ClNO₃ | 357.82 | 3-acetylphenyl, 4-(4-chloro-2-methylphenoxy) |
| N-(3-Acetylphenyl)pivalamide | Not reported | C₁₃H₁₇NO₂ | 219.28 | 3-acetylphenyl, pivalamide |
*Note: Data for this compound is inferred from structural analogs.
Key Observations:
- Chain Modifications: The addition of a phenoxy group (e.g., 4-chloro-2-methylphenoxy in ) increases molecular weight and steric bulk compared to the unmodified 4-phenylbutanamide chain .
Physicochemical Properties
- Physical State : Substitutions influence physical states; for example, N-(3-Acetylphenyl)pivalamide is a white solid, while N-(3-Methoxyphenyl)-4-phenylbutanamide is an oil . The acetyl group’s polarity may promote crystallization in the target compound.
- Solubility : The acetyl group enhances water solubility compared to chloro or methyl substituents, though the hydrophobic phenylbutanamide chain may limit this effect .
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